An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitro-1H-pyrazole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(methylsulfonyl)-4-nitro-1H-pyrazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a methylsulfonyl group and a nitro functionality offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents.[1][2] This document details the chemical structure, key properties, and a proposed synthetic pathway for this molecule. Furthermore, it explores the anticipated spectroscopic characteristics and potential applications in drug development, drawing on data from closely related analogs to provide a robust framework for researchers.
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a wide array of FDA-approved drugs is a testament to its versatility as a pharmacophore. Molecules incorporating the pyrazole moiety exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and its interactions with biological targets. The subject of this guide, 1-(methylsulfonyl)-4-nitro-1H-pyrazole, presents two key functional groups that are of significant interest to medicinal chemists:
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The 4-Nitro Group: This strong electron-withdrawing group can significantly modulate the electronic properties of the pyrazole ring, influencing its reactivity and potential as a ligand for biological targets. Furthermore, the nitro group can serve as a versatile synthetic handle, readily undergoing reduction to an amino group, which can then be further elaborated to introduce diverse functionalities.[3]
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The 1-Methylsulfonyl Group: The methylsulfonyl substituent is a recognized bioisostere for other functional groups and can enhance a molecule's solubility, metabolic stability, and cell permeability. Its presence can also influence the conformational preferences of the molecule, which is critical for optimizing binding to a target protein.
This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and potential applications of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.
Chemical Structure and Physicochemical Properties
1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a small molecule with the chemical formula C₄H₅N₃O₄S. Its structure is characterized by a central pyrazole ring, with a methylsulfonyl group attached to the N1 position and a nitro group at the C4 position.
| Property | Value | Source |
| IUPAC Name | 1-(methylsulfonyl)-4-nitro-1H-pyrazole | |
| Molecular Formula | C₄H₅N₃O₄S | |
| Molecular Weight | 191.17 g/mol | |
| CAS Number | 1005640-95-8 | |
| Canonical SMILES | CS(=O)(=O)N1C=C(C=N1)[O-] | |
| InChI Key | BNDSRYNOSNWHTH-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-(methylsulfonyl)-4-nitro-1H-pyrazole.
Step-by-Step Experimental Protocol (Proposed)
It is crucial to note that the following protocol is a generalized procedure and has not been experimentally validated for this specific compound. Researchers should perform small-scale test reactions and optimize the conditions accordingly. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Deprotonation of 4-Nitro-1H-pyrazole
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the suspension to 0 °C in an ice bath.
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Addition of Starting Material: Dissolve 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
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Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. The formation of the sodium salt of 4-nitropyrazole should be evident.
Step 2: Sulfonylation with Methanesulfonyl Chloride
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Cooling: Cool the reaction mixture back down to 0 °C.
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Addition of Reagent: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
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Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
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Work-up:
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Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 1-(methylsulfonyl)-4-nitro-1H-pyrazole is not currently available in public databases. However, based on the known spectra of related compounds such as 4-nitro-1H-pyrazole and other sulfonylated pyrazoles, the following spectral characteristics can be predicted.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, with two signals in the aromatic region corresponding to the protons on the pyrazole ring and a singlet in the aliphatic region for the methyl group of the methylsulfonyl substituent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 8.8 | Singlet | 1H | C5-H |
| ~8.2 - 8.5 | Singlet | 1H | C3-H |
| ~3.4 - 3.6 | Singlet | 3H | -SO₂CH₃ |
Note: The exact chemical shifts will be dependent on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140 - 145 | C4 (bearing the nitro group) |
| ~135 - 140 | C5 |
| ~125 - 130 | C3 |
| ~40 - 45 | -SO₂CH₃ |
FT-IR Spectroscopy
The FT-IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl groups.
| Predicted Wavenumber (cm⁻¹) | Functional Group |
| ~1520 - 1560 and 1340 - 1380 | Asymmetric and symmetric N-O stretching of the nitro group |
| ~1330 - 1370 and 1140 - 1180 | Asymmetric and symmetric S=O stretching of the sulfonyl group |
| ~3100 - 3150 | C-H stretching of the pyrazole ring |
Mass Spectrometry
The mass spectrum (electron ionization) of the parent compound, 4-nitro-1H-pyrazole, shows a molecular ion peak and characteristic fragmentation patterns including the loss of the nitro group.[4] For 1-(methylsulfonyl)-4-nitro-1H-pyrazole, the mass spectrum is expected to show a molecular ion peak at m/z 191. Fragmentation may involve the loss of the methylsulfonyl group (SO₂CH₃) and the nitro group (NO₂).
Potential Applications in Drug Discovery and Development
While there are no specific reported biological activities for 1-(methylsulfonyl)-4-nitro-1H-pyrazole, its structure suggests several potential applications in drug discovery.
As a Synthetic Building Block
The primary utility of this compound is likely as a synthetic intermediate. The nitro group can be readily reduced to an amino group, providing a key point for further chemical elaboration. This 4-aminopyrazole core is a valuable scaffold for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies.
Caption: Synthetic utility of 1-(methylsulfonyl)-4-nitro-1H-pyrazole as a precursor to bioactive molecules.
As a Fragment for Fragment-Based Drug Discovery (FBDD)
With a molecular weight under 200 g/mol , 1-(methylsulfonyl)-4-nitro-1H-pyrazole is well-suited for use in fragment-based drug discovery campaigns. The pyrazole core is a known hinge-binder in many kinase inhibitors, and the methylsulfonyl and nitro groups provide opportunities for vector-based fragment growing to develop more potent and selective lead compounds.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
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Hazardous Properties (Predicted): Nitroaromatic compounds can be toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. The compound may also be an irritant to the skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
1-(Methylsulfonyl)-4-nitro-1H-pyrazole is a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis, while not explicitly documented, can be reasonably proposed based on established chemical transformations. The presence of both a versatile nitro group and a property-modulating methylsulfonyl group makes it an attractive starting material for the synthesis of more complex and potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
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